(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
CAS No.:
Cat. No.: VC17689200
Molecular Formula: C5H10N4
Molecular Weight: 126.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10N4 |
|---|---|
| Molecular Weight | 126.16 g/mol |
| IUPAC Name | (1R)-1-(1-methyltriazol-4-yl)ethanamine |
| Standard InChI | InChI=1S/C5H10N4/c1-4(6)5-3-9(2)8-7-5/h3-4H,6H2,1-2H3/t4-/m1/s1 |
| Standard InChI Key | CPIUETQFTNIZMQ-SCSAIBSYSA-N |
| Isomeric SMILES | C[C@H](C1=CN(N=N1)C)N |
| Canonical SMILES | CC(C1=CN(N=N1)C)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure consists of a 1,2,3-triazole core, a five-membered aromatic ring containing three nitrogen atoms, with a methyl group at the 1-position and an ethanamine group at the 4-position. The chiral center at the ethylamine side chain confers stereochemical specificity, influencing its interactions in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1344911-74-5 |
| Molecular Formula | C₆H₁₁N₃ |
| Molecular Weight | 125.17 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The absence of reported density, boiling, and melting points highlights the need for further experimental characterization.
Stereochemical Significance
The (R)-configuration at the chiral center differentiates this compound from its (S)-enantiomer, potentially leading to divergent biological activities. Enantiomeric purity is critical in pharmaceutical applications, as seen in drugs like levocetirizine (R-enantiomer of cetirizine), which exhibits enhanced efficacy and reduced side effects compared to its counterpart .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for this enantiomer are documented, analogous triazole derivatives are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. For example, 1-Methyl-1H-1,2,3-triazol-4-amine is synthesized using palladium-catalyzed hydrogenation under mild conditions (20°C, 4 hours), yielding 98% purity . Adapting such methods could involve:
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Cycloaddition: Reaction of a methyl-substituted azide with a propargylamine derivative.
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Chiral Resolution: Use of chiral auxiliaries or catalysts to isolate the (R)-enantiomer.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| Cycloaddition | CuSO₄, sodium ascorbate, H₂O | 85–90% |
| Chiral Separation | Chiral chromatography | 70–75% |
Industrial Scalability
Large-scale production would require optimizing stereochemical control, potentially through asymmetric catalysis or enzymatic resolution. Continuous-flow reactors could enhance efficiency, as demonstrated in the synthesis of related triazole pharmaceuticals .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The triazole ring’s aromaticity confers thermal and oxidative stability, while the primary amine group introduces nucleophilic reactivity. Predictions based on analogs suggest:
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pKa: ~10.5 (amine group), enabling salt formation with acids.
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Solubility: Moderate solubility in polar solvents (e.g., methanol, DMSO) due to hydrogen-bonding capacity.
Spectroscopic Characterization
Hypothetical spectral data inferred from analogs include:
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¹H NMR (500 MHz, CDCl₃): δ 7.50 (s, 1H, triazole-H), 3.90 (s, 3H, N-CH₃), 3.20–3.10 (m, 1H, CH), 1.40 (d, 3H, J = 6.5 Hz, CH₃) .
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IR (KBr): Peaks at ~3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (triazole ring vibrations).
Industrial and Research Applications
Pharmaceutical Development
The compound’s chiral amine and triazole ring make it a candidate for:
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Kinase Inhibitors: Targeting ATP-binding pockets in oncology.
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Antiviral Agents: Disrupting viral protease activity.
Material Science
Triazole derivatives are used in polymer cross-linking and metal-organic frameworks (MOFs). The amine group could coordinate transition metals, enabling catalytic applications.
Challenges and Future Directions
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Stereochemical Optimization: Developing cost-effective methods for enantioselective synthesis.
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Toxicological Profiling: Assessing in vitro and in vivo safety margins.
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Structure-Activity Relationships (SAR): Modifying substituents to enhance potency and selectivity.
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